2-(Methylthio)-5-nitropyrimidine-4,6-diol chemical properties
2-(Methylthio)-5-nitropyrimidine-4,6-diol chemical properties
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine-4,6-diol: Properties, Synthesis, and Reactivity
Executive Summary
2-(Methylthio)-5-nitropyrimidine-4,6-diol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a nitro group, a methylthio moiety, and two hydroxyl groups on the pyrimidine core makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical properties, with a critical analysis of its tautomeric nature. It details robust synthetic methodologies and explores its key chemical transformations, particularly the conversion of the diol to a highly reactive dichloro intermediate. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules such as the nucleobases thymine, cytosine, and uracil. Its derivatives exhibit a vast spectrum of biological activities, leading to their use as anticancer, antiviral, and antimicrobial agents.[1][2] The synthetic utility of a pyrimidine derivative is dictated by the nature and position of its substituents. 2-(Methylthio)-5-nitropyrimidine-4,6-diol (CAS No. 1979-97-1) is a prime example of a strategically substituted intermediate. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, the methylthio group can be displaced or oxidized to modulate electronic properties, and the hydroxyl groups can be converted into superior leaving groups, unlocking a plethora of subsequent chemical modifications.[3][4] Its structural analogs, such as 5-nitro-2-(propylthio)pyrimidine-4,6-diol, are recognized as key intermediates in the synthesis of blockbuster drugs like Ticagrelor, highlighting the industrial relevance of this compound class.[5][6]
Physicochemical and Structural Properties
The fundamental properties of 2-(Methylthio)-5-nitropyrimidine-4,6-diol are summarized below. A crucial aspect of its structure, which dictates its reactivity, is the existence of multiple tautomeric forms in equilibrium.
| Property | Value | Source |
| CAS Number | 1979-97-1 | [7] |
| Molecular Formula | C₅H₅N₃O₄S | [3][7] |
| Molecular Weight | 203.18 g/mol | [3] |
| Appearance | Expected to be a solid powder | [8] |
| Storage | 2-8°C, sealed in a dry, dark place | [3][8] |
Critical Discussion: Tautomerism
The name "4,6-diol" represents only one of several possible tautomers. In reality, the compound exists as a dynamic equilibrium of forms, including keto-enol and diketo structures.[9][10] This phenomenon is central to understanding its chemical behavior. The diketo tautomer, 2-(methylthio)-5-nitro-pyrimidine-4,6(1H,5H)-dione, is often a significant contributor to the equilibrium, especially in the solid state. The stability of the various forms is influenced by the solvent, pH, and temperature. The presence of the diketo form, for instance, is critical for the acidity of the N-H protons, while the enol forms are crucial for certain substitution reactions.[11]
Caption: Tautomeric equilibrium of the title compound.
Predicted Spectral Characteristics
While specific experimental spectra for this exact compound are not widely published, its characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[12]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Singlet for -SCH₃ protons (~2.4-2.6 ppm).- Broad, exchangeable singlets for -OH and/or N-H protons (variable, >10 ppm). |
| ¹³C NMR | - Signal for -SCH₃ carbon (~15-20 ppm).- Signals for pyrimidine ring carbons, including those bearing C-O, C-S, and C-NO₂ groups (variable, ~140-170 ppm). |
| IR (KBr, cm⁻¹) | - Broad O-H / N-H stretching (~3100-3400 cm⁻¹).- C=O stretching (from keto tautomers) (~1650-1710 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 202. |
Synthesis Methodologies
The synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol is typically achieved via a two-step process starting from commercially available 2-thiobarbituric acid. This approach is favored for its efficiency and use of readily accessible precursors.
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S-Methylation: The initial step involves the selective alkylation of the sulfur atom of 2-thiobarbituric acid using a methylating agent like iodomethane.[8] This reaction proceeds smoothly in the presence of a base, such as sodium hydroxide, to deprotonate the thiol tautomer, forming a thiolate anion that acts as the nucleophile.
-
Nitration: The resulting 2-(methylthio)pyrimidine-4,6-diol is then subjected to electrophilic nitration at the C5 position.[5] The C5 carbon is activated towards electrophilic attack due to the electron-donating nature of the adjacent hydroxyl/oxo groups. A mixture of fuming nitric acid and a supporting acid like acetic acid is the standard reagent for this transformation.[5][13]
Caption: Key reactivity pathway for synthetic applications.
Experimental Protocol: Chlorination
This protocol is adapted from procedures for analogous compounds. [4]
-
Carefully add 2-(Methylthio)-5-nitropyrimidine-4,6-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which serves as both reagent and solvent.
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly pouring it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, which can be purified by chromatography or recrystallization.
Applications in Research and Development
The synthetic utility derived from the reactivity described above makes 2-(Methylthio)-5-nitropyrimidine-4,6-diol a valuable starting material in multiple research areas:
-
Drug Discovery: It serves as a precursor for synthesizing libraries of compounds to be screened for biological activity. Its derivatives are investigated as potential antiviral, anticancer, and anti-inflammatory agents. [2][3]The ability to introduce varied substituents at the C4 and C6 positions allows for systematic structure-activity relationship (SAR) studies.
-
Agrochemicals: The pyrimidine scaffold is also prevalent in herbicides and fungicides. This intermediate can be used to develop new agrochemicals, potentially with novel modes of action or improved environmental profiles. [3]
Conclusion
2-(Methylthio)-5-nitropyrimidine-4,6-diol is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis. Its rich functionality, governed by a complex tautomeric equilibrium, provides multiple avenues for chemical modification. The straightforward synthesis from common starting materials and the crucial transformation into its highly reactive dichloro-analog underscore its importance as a foundational building block for creating novel molecules with significant potential in medicine and agriculture. A thorough understanding of its properties and reactivity is essential for any scientist looking to leverage the power of the pyrimidine scaffold in their research.
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A visual representation of the two-step synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol.
